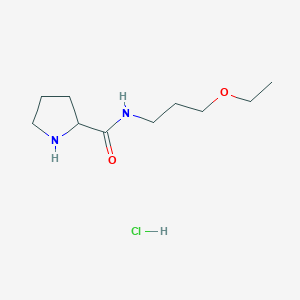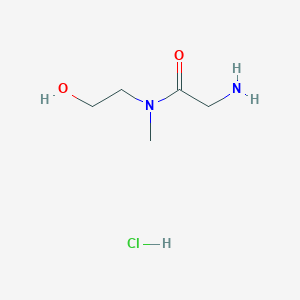
N-(3-Ethoxypropyl)-2-pyrrolidinecarboxamide hydrochloride
Descripción general
Descripción
The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include information about its appearance (solid, liquid, color, etc.) and any known uses or applications .
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound. It could include the starting materials, reaction conditions, catalysts used, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes. This could include its reactivity with other substances, the conditions under which it reacts, and the products of its reactions .Physical And Chemical Properties Analysis
This would include properties such as melting point, boiling point, solubility, density, and refractive index. It could also include the compound’s chemical stability and reactivity .Aplicaciones Científicas De Investigación
Biomedical Applications of Pyrrolidine Derivatives
Pyrrolidine rings are a core component in many biologically active compounds, contributing to the development of therapeutic agents due to their pharmacophoric properties. Research on poly(N-isopropylacrylamide) (PNIPAAm) and its copolymers, for example, has demonstrated significant interest in biomedical fields such as drug delivery, tissue engineering, and regenerative medicine. These materials can respond to thermal stimuli, making them suitable for applications requiring controlled release of active molecules (Lanzalaco & Armelin, 2017).
Analytical and Environmental Applications
The pyrrolidine scaffold, due to its diverse chemical functionality, is also explored in the context of analytical chemistry and environmental science. Advances in analytical pyrolysis techniques, for instance, have enabled detailed investigation of soil organic matter, demonstrating the utility of pyrrolidine-based compounds in understanding complex environmental matrices (Leinweber & Schulten, 1999).
Material Science
In material science, pyrrolidine derivatives are utilized for the synthesis of polymers with specific properties. Conducting polymers incorporating pyrrolidine units, such as polypyrrole, have shown potential in wound care and skin tissue engineering, indicating the versatility of this scaffold in creating materials with enhanced electrical conductivity and biological compatibility (Talikowska, Fu, & Lisak, 2019).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(3-ethoxypropyl)pyrrolidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2.ClH/c1-2-14-8-4-7-12-10(13)9-5-3-6-11-9;/h9,11H,2-8H2,1H3,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZGXPVKHWDOGBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)C1CCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Ethoxypropyl)-2-pyrrolidinecarboxamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{Ethyl[2-(3-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride](/img/structure/B1398350.png)




 methanone hydrochloride](/img/structure/B1398356.png)







